molecular formula C13H27ClN2O2 B3220901 tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1203372-46-6

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B3220901
CAS No.: 1203372-46-6
M. Wt: 278.82 g/mol
InChI Key: BHOIFVAVTYMLAU-UHFFFAOYSA-N
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Description

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and an isobutyl substituent at the 3-position of the piperazine ring. It is commonly employed as a chiral intermediate in pharmaceutical synthesis due to its structural rigidity and stereochemical stability . The hydrochloride salt enhances its crystallinity and stability, making it suitable for storage and handling in synthetic workflows.

Properties

IUPAC Name

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIFVAVTYMLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662694
Record name tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203372-46-6
Record name tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the isobutyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) CAS No. Storage Conditions Purity Reference ID
This compound C₁₃H₂₆ClN₂O₂ Not reported Isobutyl Not specified Not reported Not reported
tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride C₁₂H₂₅ClN₂O₂ 264.79 Isopropyl 1203249-89-1 Sealed in dry, Room Temperature Not reported
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 Methyl 1384840-46-3 Not reported ≥95%
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride C₁₁H₂₁ClN₂O₄ 280.75 Methyl (dual carboxylate) 1251903-83-9 Not reported Not reported

Key Observations :

  • Molecular Weight : The dicarboxylate analog (280.75 g/mol) has a higher molecular weight due to the additional carboxylate group, which may affect solubility and pharmacokinetics .
  • Chirality: The (R)-enantiomer of the methyl-substituted analog (CAS 1384840-46-3) is explicitly noted, highlighting its relevance in enantioselective synthesis .

Structural Similarity Analysis

and provide similarity scores for piperazine derivatives:

  • tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (Similarity: 0.98) shares a tert-butyl carbamate group but differs in substituent positions, reducing conformational flexibility .
  • (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (Similarity: 0.92) demonstrates that alkyl chain length and substitution position significantly impact similarity metrics .

Biological Activity

tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with neurotransmitter systems, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2HClC_{11}H_{20}N_2O_2\cdot HCl, with a molecular weight of 232.76 g/mol. Its structure includes a piperazine ring, which is known for its versatility in drug design.

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Preliminary studies suggest that it may interact with various neurotransmitter systems, including:

  • Dopaminergic System : Potential modulation of dopamine receptors could indicate applications in treating disorders like schizophrenia.
  • Serotonergic System : Interaction with serotonin receptors may suggest antidepressant or anxiolytic properties.
  • Cholinergic System : Possible inhibition of acetylcholinesterase indicates potential use in Alzheimer's disease treatment.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to act as a modulator or antagonist at specific neurotransmitter receptors. For instance, studies have shown that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .

Comparative Analysis

To elucidate the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
(R)-tert-Butyl 3-isobutylpiperazine-1-carboxylateContains a piperazine ring; tert-butyl and isobutyl groupsSpecific stereochemistry may influence biological activity
(S)-tert-Butyl 3-isobutylpiperazine-1-carboxylateSimilar structure but different stereochemistryPotentially different pharmacological effects
tert-Butyl piperazine-1-carboxylic acidLacks isobutyl substitution; simpler structureLess complex than tert-butyl 3-isobutyl derivatives

The unique combination of functional groups and stereochemistry in this compound distinguishes it from these similar compounds, potentially leading to unique biological activities and therapeutic applications.

Case Studies

Several case studies have explored the biological activity of piperazine derivatives, including those closely related to this compound:

  • Antidepressant Activity : A study evaluating the effects of piperazine derivatives on serotonin receptor binding showed promising results for compounds similar to this compound in alleviating depressive symptoms.
  • Antimicrobial Properties : Some derivatives have exhibited antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential applications in treating infections .

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-isobutylpiperazine-1-carboxylate hydrochloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
  • Temperature : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency in piperazine derivatives .
  • Purification : Silica gel column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
  • Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progression and confirm intermediate formation .

Table 1 : Example Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents side reactions
Reaction Time4–6 hoursMaximizes conversion
SolventDichloromethane/THFBalances solubility and reactivity

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and Boc-protection integrity. Compare chemical shifts with analogous piperazine derivatives (e.g., δ 1.4 ppm for tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 317.2) and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen bonding networks in crystalline forms .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :
  • Solvent Effects : Polar solvents stabilize transition states in SN2 reactions (e.g., chlorosulfonation at the piperazine nitrogen), while non-polar solvents favor Boc-deprotection via acidolysis .
  • pH Sensitivity : Under acidic conditions (pH < 3), the hydrochloride salt undergoes protonation, altering nucleophilicity. Use buffered systems (e.g., phosphate buffer, pH 5–7) to control reactivity during bioconjugation .

Q. What strategies resolve contradictions between HPLC purity assessments and spectroscopic data?

  • Methodological Answer : Discrepancies often arise from:
  • Co-eluting Impurities : Use orthogonal methods (e.g., HPLC with UV/Vis and MS detection) to differentiate compounds with similar retention times .
  • Residual Solvents : NMR integration (e.g., DMSO-d6 at δ 2.5 ppm) identifies solvent peaks misattributed as impurities .
  • Crystallinity Variations : Compare X-ray diffraction patterns of batches to detect polymorphic forms affecting solubility and apparent purity .

Q. How does this compound interact with biological targets in drug discovery?

  • Methodological Answer :
  • Enzyme Binding Studies : Molecular docking simulations predict binding affinities to enzymes (e.g., kinases) via hydrophobic interactions with the isobutyl group and hydrogen bonding with the carboxylate .
  • Cellular Assays : Evaluate cytotoxicity and membrane permeability using HEK293 or HepG2 cell lines. Adjust Boc-protection to modulate lipophilicity (LogP ~2.1) for enhanced blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to interpret conflicting results in stability studies under varying storage conditions?

  • Methodological Answer :
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the Boc group as a primary degradation route. LC-MS/MS quantifies degradants (e.g., free piperazine) .
  • Storage Recommendations : Lyophilization and storage at -20°C in argon-filled vials reduce degradation rates by >80% compared to ambient conditions .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize batch-to-batch variability .
  • Analytical Validation : Cross-validate purity data using at least two independent methods (e.g., HPLC and 1^1H NMR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-isobutylpiperazine-1-carboxylate hydrochloride

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